3-(Hexyloxy)propylamine
Overview
Description
3-(Hexyloxy)propylamine, also known as N-(3-aminopropyl) hexanol, is a chemical compound with the molecular formula C9H21NO and a molar mass of 159.27 g/mol . It appears as a colorless transparent liquid and is soluble in water and common organic solvents . This compound is commonly used as a solvent and in the preparation of amino compounds and amino alcohol compounds in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the commonly used methods for preparing 3-(Hexyloxy)propylamine involves the amination reaction of 3-chloropropanol and hexanal . The reaction conditions typically include the use of a suitable amine source and a catalyst to facilitate the amination process.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or ethers .
Scientific Research Applications
3-(Hexyloxy)propylamine has a wide range of applications in scientific research, including:
Biology: It can be used in biochemical studies to investigate the effects of amines on biological systems.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)propylamine involves its interaction with various molecular targets and pathways. As an amine, it can participate in hydrogen bonding and electrostatic interactions with other molecules. This allows it to act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 3-Hexoxypropylamine
- Hexyl 3-aminopropyl ether
- 3-hexoxypropan-1-amine
Uniqueness
3-(Hexyloxy)propylamine is unique due to its specific structure, which combines a hexyl group with a propylamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-hexoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-2-3-4-5-8-11-9-6-7-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJTXNNXLHFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168266 | |
Record name | 3-(Hexyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-61-3 | |
Record name | 3-(Hexyloxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hexyloxy)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16728-61-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Hexyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hexyloxy)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(HEXYLOXY)PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2BLW4GWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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